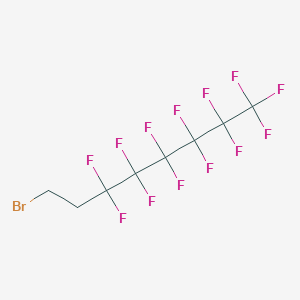

1-Bromo-1h,1h,2h,2h-perfluorooctane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

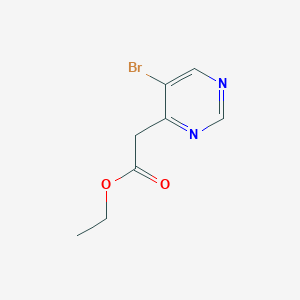

1-Bromo-1h,1h,2h,2h-perfluorooctane, also known as 1H,1H,2H,2H-Perfluorooctyl bromide, is a chemical compound with the molecular formula C8H4BrF13 . It has a molecular weight of 427.00 g/mol . The IUPAC name for this compound is 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1h,1h,2h,2h-perfluorooctane consists of a carbon backbone with fluorine atoms attached to the carbon atoms, and a bromine atom attached to one end of the molecule . The InChI representation of the molecule isInChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 . Physical And Chemical Properties Analysis

1-Bromo-1h,1h,2h,2h-perfluorooctane has a density of 1.743 . It has a boiling point of 170ºC . The compound has a rotatable bond count of 6 . It has a topological polar surface area of 0 Ų . The compound has a complexity of 395 .Wissenschaftliche Forschungsanwendungen

Synthesis of Perfluorinated Ionic Monomers

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of new compounds.

Summary of the Application

1-Bromo-1h,1h,2h,2h-perfluorooctane is used in the synthesis of a new perfluorinated ionic monomer, 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate . This compound has specific physico-chemical properties that can provide improvements in terms of hydrophobicity, lipophobicity, viscosity, density, and thermal stability .

Methods of Application or Experimental Procedures

The synthesis of the perfluorinated imidazolium sulfonate required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part) . This procedure does not require any purification by silica gel column chromatography during the entire sequence .

Results or Outcomes

The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC, and IR spectroscopy . The thermal properties of this new compound were determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Environmental Analysis of Contaminated Soil

Specific Scientific Field

This application is in the field of Environmental Science , specifically in the analysis of soil contamination.

Summary of the Application

1-Bromo-1h,1h,2h,2h-perfluorooctane is used in the analysis of poly- and perfluoroalkyl substances (PFASs) in contaminated soil . The contamination mainly originates from polyfluorinated dialkylated phosphate esters and transformation products of these precursors .

Methods of Application or Experimental Procedures

High-resolution mass spectrometry (HRMS) screening by Kendrick mass analysis and assignment of homologous series in combination with suspect screening were applied to identify original PFASs and their transformation products in four different soil samples .

Results or Outcomes

In total, twelve compound classes comprising more than 61 PFASs could be fully or tentatively identified . The contamination patterns can vary slightly from site to site .

Synthesis of Epoxy Imidazolium Salts

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of epoxy imidazolium salts.

Summary of the Application

1-Bromo-1h,1h,2h,2h-perfluorooctane is used in the synthesis of several epoxy imidazolium salts combined with fluorinated anions such as bistriflimide (NTf 2−), hexafluorophosphate (PF 6−) or tetrafluoroborate (BF 4−) .

Results or Outcomes

The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The thermal properties of this new compound were determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Plasma Enhanced Chemical Vapor Deposition

Specific Scientific Field

This application is in the field of Material Science , specifically in the creation of fluorocarbon coatings.

Summary of the Application

1-Bromo-1h,1h,2h,2h-perfluorooctane is used in the plasma enhanced chemical vapor deposition (PECVD) of 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) to create low surface energy fluorocarbon polymer coatings .

Methods of Application or Experimental Procedures

The influence of plasma parameters, such as, deposition time, continuous wave (CW) and pulse modulated (PM) plasma mode, plasma power and plasma duty cycle (DC) on morphology and wettability of the PFDA was investigated using field emission scanning electron microscopy (FESEM) and contact angle (CA) measurement techniques .

Results or Outcomes

The plasma mode, plasma power and pulse duty cycle played a pivotal role in tailoring the surface morphology, wettability and the surface energy of the PFDA coating . A thin conformal PFDA coating transformed a super-hydrophilic Whatman filter paper into a super-hydrophobic and oleophobic surface .

Synthesis of Perfluorinated Imidazolium Sulfonate

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of perfluorinated imidazolium sulfonate.

Summary of the Application

1-Bromo-1h,1h,2h,2h-perfluorooctane is used in the synthesis of a perfluorinated imidazolium sulfonate . This compound has specific physico-chemical properties that can provide improvements in terms of hydrophobicity, lipophobicity, viscosity, density, and thermal stability .

Eigenschaften

IUPAC Name |

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIHCPVPJZKWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382600 |

Source

|

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1h,1h,2h,2h-perfluorooctane | |

CAS RN |

161583-34-2 |

Source

|

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)